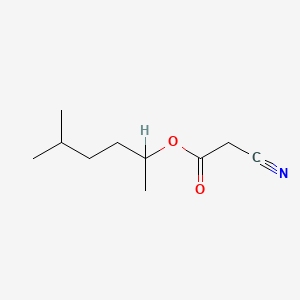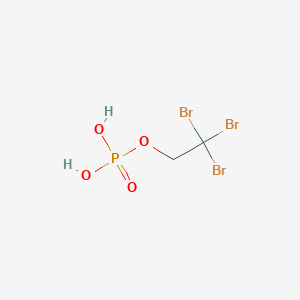![molecular formula C30H62I2N2 B14650535 1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide CAS No. 53333-75-8](/img/structure/B14650535.png)
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide typically involves the exhaustive alkylation of 1,4-diazabicyclo[2.2.2]octane with dodecyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as halides and thiolates.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, as well as in the production of antimicrobial agents.
Wirkmechanismus
The mechanism of action of 1,4-didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with lipid bilayers, proteins, and nucleic acids.
Pathways Involved: It can modulate ion channels and transporters, affecting cellular processes such as signal transduction and membrane potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the dodecyl groups and has different properties.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Triethylenediamine: Another related compound with similar nucleophilic properties.
Uniqueness
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide is unique due to its long alkyl chains, which enhance its hydrophobic interactions and make it particularly useful in applications involving lipid bilayers and hydrophobic environments.
Eigenschaften
CAS-Nummer |
53333-75-8 |
|---|---|
Molekularformel |
C30H62I2N2 |
Molekulargewicht |
704.6 g/mol |
IUPAC-Name |
1,4-didodecyl-1,4-diazoniabicyclo[2.2.2]octane;diiodide |
InChI |
InChI=1S/C30H62N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-28-32(29-26-31,30-27-31)24-22-20-18-16-14-12-10-8-6-4-2;;/h3-30H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OUQUNUYHBCSWPH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCCCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


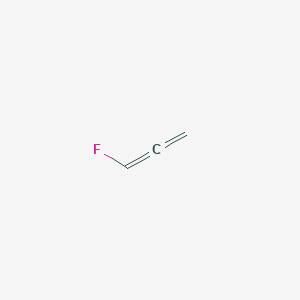
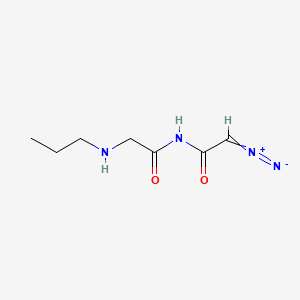
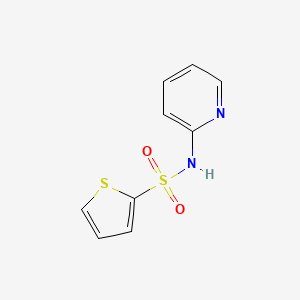
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)



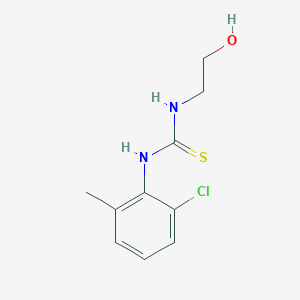

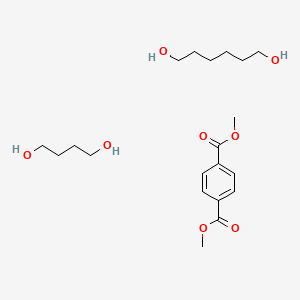
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)
